molecular formula C21H19NO7S B2650675 N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946319-18-2

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2650675
CAS RN: 946319-18-2
M. Wt: 429.44
InChI Key: ACNRBVFQFBPROT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19NO7S and its molecular weight is 429.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial, Antiurease, and Antioxidant Activities : Compounds structurally related to the query chemical have been synthesized and evaluated for their biological activities. For example, the synthesis of various derivatives and their subsequent evaluation revealed effective antiurease and antioxidant activities, highlighting the potential of such compounds in developing new therapeutics or additives for health applications (Sokmen et al., 2014).

  • Pharmacological Activities from Natural Products : Novel furanyl compounds isolated from red seaweed showed significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings suggest the importance of furanyl derivatives, similar in structure to the query chemical, in medicinal chemistry and drug development processes (Makkar & Chakraborty, 2018).

Chemical Sensing and Bio-imaging

  • Fluorescent Chemosensors : Phenoxazine-based fluorescent chemosensors, incorporating furan-2-carboxamide structures, have been developed for the detection of metal ions and biological analytes. Such compounds provide a basis for creating sensitive and selective probes for environmental monitoring and biological imaging applications (Ravichandiran et al., 2020).

Anticancer and Antimicrobial Agents

  • Novel Anticancer Agents : Research into 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which shares functional similarities with the query compound, demonstrated potent cytotoxic activities against various cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

  • Antibacterial Activities : The synthesis and evaluation of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide demonstrated promising activities against acetylcholinesterase enzyme, which could be leveraged in developing treatments for neurological disorders or as a model for synthesizing new antimicrobial agents (Fatima et al., 2013).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7S/c1-26-15-5-7-16(8-6-15)30(24,25)20(18-3-2-10-27-18)12-22-21(23)14-4-9-17-19(11-14)29-13-28-17/h2-11,20H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNRBVFQFBPROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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